molecular formula C26H17Br2N3O2 B11548556 2,6-dibromo-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate CAS No. 339240-95-8

2,6-dibromo-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate

Cat. No.: B11548556
CAS No.: 339240-95-8
M. Wt: 563.2 g/mol
InChI Key: UBCCWDGGTRKEEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dibromo-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of bromine atoms, azo groups, and benzoate esters, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dibromo-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the bromination of phenol derivatives, followed by the formation of azo compounds through diazotization and coupling reactions. The final step involves esterification to introduce the benzoate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-dibromo-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2,6-dibromo-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2,6-dibromo-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and azo groups play a crucial role in its reactivity and biological activity. For instance, the azo groups can undergo reduction to form amines, which may interact with cellular components and disrupt biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dibromo-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate is unique due to its combination of bromine atoms, azo groups, and benzoate ester, which confer distinct chemical and biological properties.

Properties

CAS No.

339240-95-8

Molecular Formula

C26H17Br2N3O2

Molecular Weight

563.2 g/mol

IUPAC Name

[2,6-dibromo-4-[(4-phenyldiazenylphenyl)iminomethyl]phenyl] benzoate

InChI

InChI=1S/C26H17Br2N3O2/c27-23-15-18(16-24(28)25(23)33-26(32)19-7-3-1-4-8-19)17-29-20-11-13-22(14-12-20)31-30-21-9-5-2-6-10-21/h1-17H

InChI Key

UBCCWDGGTRKEEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)C=NC3=CC=C(C=C3)N=NC4=CC=CC=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.